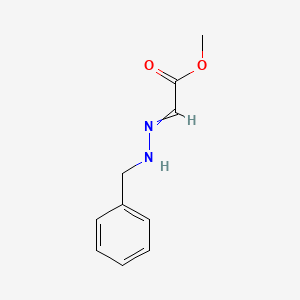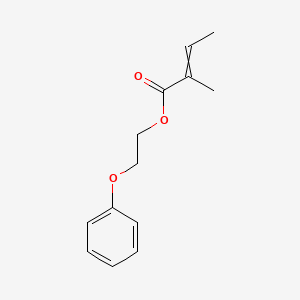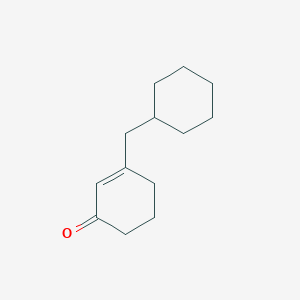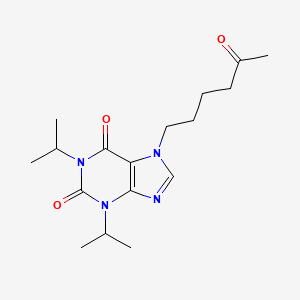![molecular formula C13H11F3O B14610721 {[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene CAS No. 60512-45-0](/img/structure/B14610721.png)
{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene: is a chemical compound characterized by the presence of a trifluoroethoxy group attached to a cyclopropyl ring, which is further connected to an ethynyl group and a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene typically involves multiple steps, starting with the preparation of the trifluoroethoxycyclopropane intermediate. This intermediate is then subjected to ethynylation reactions under controlled conditions to form the final product. Common reagents used in these reactions include trifluoroethanol, cyclopropyl bromide, and ethynyl lithium.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality.
化学反応の分析
Types of Reactions:
Oxidation: {[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or cyclopropyl ring are replaced by other groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry: In chemistry, {[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene is used as a building block for the synthesis of more complex molecules
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biological research. It can be used to study enzyme mechanisms, protein-ligand interactions, and cellular signaling pathways.
Medicine: In medicine, this compound has potential applications in drug discovery and development. Its unique chemical properties may lead to the development of new therapeutic agents targeting specific diseases or conditions.
Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure and reactivity make it suitable for various industrial applications, including the development of new materials and chemical processes.
作用機序
The mechanism of action of {[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoroethoxy group and cyclopropyl ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The ethynyl group may also participate in covalent bonding or other interactions, further enhancing the compound’s efficacy.
類似化合物との比較
- 1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene
- Benzene, [[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl]-
Comparison: Compared to similar compounds, {[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene stands out due to its unique combination of functional groups. The trifluoroethoxy group imparts increased stability and reactivity, while the cyclopropyl ring enhances its binding affinity to molecular targets. These features make it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
60512-45-0 |
|---|---|
分子式 |
C13H11F3O |
分子量 |
240.22 g/mol |
IUPAC名 |
2-[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynylbenzene |
InChI |
InChI=1S/C13H11F3O/c14-13(15,16)10-17-12(8-9-12)7-6-11-4-2-1-3-5-11/h1-5H,8-10H2 |
InChIキー |
XEDLVLSOKLQPCG-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C#CC2=CC=CC=C2)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,12,23,29-Tetraoxapentacyclo[28.4.0.05,34.013,18.017,22]tetratriacontane](/img/structure/B14610643.png)
![1-[2-(4-Bromophenyl)hexyl]imidazole;nitric acid](/img/structure/B14610654.png)
![N-[2-Amino-5-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14610655.png)

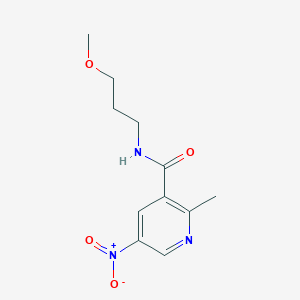
![1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene](/img/structure/B14610658.png)

![3,6-Diphenyl-4-(1,3-thiazol-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14610661.png)
